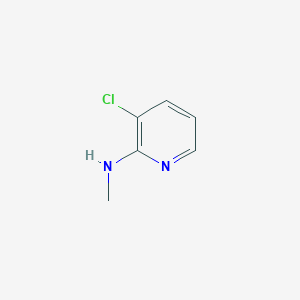

3-chloro-N-methylpyridin-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJJUZDJRFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592897 | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-67-4 | |

| Record name | 3-Chloro-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context Within Pyridine Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic aromatic organic compound, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. bldpharm.com This substitution has profound effects on the molecule's chemical properties, making it a cornerstone in many areas of chemistry. Pyridine and its derivatives are characterized by their poor basicity, which can improve the water solubility of larger molecules, a valuable trait in pharmaceutical design. lookchem.com They are extensively used as scaffolds in drug design, ligands in organometallic chemistry, and catalysts. lookchem.comarctomsci.com

The versatility of the pyridine scaffold allows for the creation of large libraries of compounds with diverse functional groups. This adaptability is crucial in medicinal chemistry, where pyridine derivatives are integral to numerous existing drugs, including antiviral, anti-inflammatory, and anticancer agents. bldpharm.com The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, make it a unique building block in organic synthesis. arctomsci.com

Table 1: Physicochemical Properties of 3-Chloro-N-methylpyridin-2-amine

| Property | Value |

|---|---|

| CAS Number | 468718-67-4 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Synonyms | (3-Chloro-pyridin-2-yl)-methyl-amine, 3-chloro-2-(N-methylamino)pyridine |

Data sourced from commercial chemical suppliers. lookchem.comsynblock.com

Overview of Research Trajectories for Pyridine Derivatives

Established Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic pathways, each involving distinct key reactions to construct the target molecule. These routes include modern cross-coupling techniques, classical halogenation and amination sequences, and functional group transformations like reductive amination and amide reduction.

Suzuki-Miyaura Cross-Coupling Approaches for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds, polyolefins, and styrenes. nih.govwikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.org While typically used for C-C bond formation, its principles are fundamental to building complex pyridine-containing molecules that can serve as precursors.

The general mechanism involves three key steps: oxidative addition of the halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org The reaction requires a base to facilitate the transmetalation step.

Although the direct synthesis of this compound via Suzuki coupling of the N-methylamino group is not standard, the reaction is crucial for creating substituted pyridine backbones. For instance, a chloropyridine can be coupled with various organoboron reagents to introduce other substituents. researchgate.net The reactivity of the halide in the Suzuki reaction follows the order I > Br > OTf >> Cl. libretexts.org Overcoming the lower reactivity of aryl chlorides has been achieved by using bulky, electron-rich phosphine (B1218219) ligands and stronger bases. libretexts.org Nickel catalysts have also emerged as a cost-effective and efficient alternative for coupling with challenging substrates like aryl chlorides. wikipedia.org

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst/Ligand System | Base | Solvent | Application |

|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Various | Various | Cross-coupling of pyridinyltrifluoroborates. nih.gov |

| N-heterocyclic carbene (NHC)-Pd complexes | Various | Water | Coupling of (hetero)aryl chlorides with (hetero)arylboronic acids. researchgate.net |

Halogenation-Amination Techniques

A more direct approach to forming the chloro- and amino-substituted pyridine core involves halogenation and amination reactions.

Halogenation: The introduction of a chlorine atom onto the pyridine ring can be achieved through several methods. Direct chlorination of pyridine can yield 3-chloropyridine (B48278), though it may produce a mixture of isomers. wikipedia.orgyoutube.com Another common method is the chlorination of pyridine-N-oxides, which can offer different selectivity. wikipedia.org For instance, 2-hydroxypyridine (B17775) can be converted to 2-chloropyridine (B119429) using phosphoryl chloride (POCl₃). wikipedia.org Aromatic halogenation typically proceeds via an electrophilic aromatic substitution mechanism, often requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a potent electrophile. youtube.com

Amination: Introducing the amino group onto a chloropyridine ring typically occurs via a nucleophilic aromatic substitution (SNAr) pathway. nih.govresearchgate.net The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other electron-withdrawing groups. 2-Chloropyridine is generally more reactive towards nucleophiles than 3-chloropyridine. researchgate.net Direct amination of unactivated chloropyridines can be challenging and may require high temperatures or the use of a flow reactor. researchgate.net The reaction of 2-chloropyridine with various amines can be facilitated in water in the presence of potassium fluoride (B91410) (KF), although yields may be unsatisfactory without additional activating groups. researchgate.net

Reductive Amination Pathways

Reductive amination is a highly effective method for forming amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This one-pot reaction is widely used to introduce alkyl groups onto a primary or secondary amine. masterorganicchemistry.com In the context of synthesizing this compound, this pathway would be ideal for introducing the N-methyl group.

The process starts with the reaction of a primary amine, in this case, 3-chloropyridin-2-amine, with an aldehyde or ketone. To introduce a methyl group, formaldehyde (B43269) is the typical reagent. The amine and carbonyl compound react under weakly acidic conditions to form an imine (or iminium ion) intermediate. youtube.com This intermediate is then reduced in situ to the corresponding secondary amine.

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting aldehyde or ketone significantly, but readily reduce the more electrophilic iminium ion. masterorganicchemistry.comresearchgate.net This chemoselectivity is a key advantage of the method.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls; toxic due to cyanide. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. researchgate.net |

| α-Picoline-borane | Effective in various solvents, including water, or under neat conditions. organic-chemistry.org |

Multi-step Synthetic Sequences

Complex molecules are often built through carefully planned multi-step sequences that allow for the precise installation of functional groups.

The synthesis of a substituted pyridine like this compound begins with the selection of an appropriate starting material. Common choices include pyridine itself, substituted pyridines like 2,6-dichloropyridine, or pyridine-N-oxides. wikipedia.orgwikipedia.orgguidechem.comgoogle.com

A documented route to 3-chloropyridine involves starting with 2,6-dichloropyridine. guidechem.comgoogle.com This is first chlorinated to produce 2,3,6-trichloropyridine. Subsequently, a selective hydrogenation reaction is performed to remove the chlorine atoms at the 2- and 6-positions, yielding the desired 3-chloropyridine. guidechem.comgoogle.com This method highlights how readily available, more substituted pyridines can be used as precursors. Pyridine-N-oxides are also valuable starting materials as they can be activated for nucleophilic substitution at the 2- or 4-positions. acs.org

An alternative to direct reductive amination for installing the N-methyl group is a two-step amidation-reduction sequence. This pathway involves first converting the primary amine (3-chloropyridin-2-amine) into an amide, followed by the reduction of the amide to the secondary amine.

Amidation: The formation of an amide bond is one of the most common transformations in organic chemistry. mdpi.com This can be achieved by reacting the primary amine with an acylating agent, such as an acid chloride (e.g., acetyl chloride to form an N-acetyl group) or an anhydride. Copper-catalyzed amidation reactions have also been developed for coupling amides with 2-chloro-pyridine derivatives. rsc.org

Methylation Strategies

The introduction of a methyl group onto the nitrogen atom of 2-amino-3-chloropyridine (B188170) is a critical step in the synthesis of the target compound. Several methylation strategies can be employed, each with its own set of advantages and limitations.

One common approach is the use of methyl halides , such as methyl iodide, in the presence of a base. This method, while effective, can sometimes lead to over-methylation, yielding quaternary ammonium (B1175870) salts, and the toxicity of methyl halides is a significant drawback. mdpi.com

A greener alternative involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is less toxic and more environmentally benign. The reaction can be catalyzed by various systems, including alkali cation-exchanged zeolites, to achieve selective N-methylation. rsc.org In some cases, the reaction can be performed without a catalyst at elevated temperatures. nih.gov

The Eschweiler-Clarke reaction offers another route to N-methylation. google.com This method utilizes formic acid and formaldehyde to reductively methylate primary or secondary amines. A key advantage of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. google.comcapes.gov.br The reaction is often performed in an aqueous solution near boiling point. google.com

Reaction Conditions and Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent polarity, and the choice of catalyst is crucial for maximizing yield and purity.

Influence of Temperature and Solvent Polarity

Temperature plays a significant role in the rate and outcome of the methylation reaction. For instance, in the Eschweiler-Clarke reaction, temperatures around 100°C are typically required to facilitate the decomposition of formic acid and drive the reaction forward. nih.gov In methylation reactions using dimethyl carbonate, temperatures can range from 110-170°C when no catalyst is used. nih.gov

| Solvent | Dielectric Constant (20°C) |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 |

| N,N-Dimethylformamide (DMF) | 36.7 |

| Methanol | 32.7 |

| Ethanol | 24.5 |

| Acetonitrile | 37.5 |

| Cyclohexane | 2.02 |

Table 1: Dielectric Constants of Common Solvents This table illustrates the range of polarities available for optimizing reaction conditions.

Catalytic Systems in Pyridine Functionalization

The functionalization of the pyridine ring often benefits from the use of transition metal catalysts, which can facilitate bond formation with high efficiency and selectivity.

Palladium and copper catalysts are widely used for C-N cross-coupling reactions, which are relevant for the synthesis of aminopyridines. Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, can be used to form the C-N bond between a halopyridine and an amine. nih.govsynquestlabs.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. researchgate.net Similarly, copper-catalyzed amination reactions, such as the Ullmann condensation, provide another avenue for the synthesis of aminopyridines, often under milder conditions. While these methods are typically used for forming the primary amine, they can be adapted for subsequent N-alkylation steps.

| Catalyst System | Reactants | Reaction Type |

| Pd(OAc)₂ / Ligand | Aryl Halide + Amine | Buchwald-Hartwig Amination |

| Cu(I) salt / Ligand | Aryl Halide + Amine | Ullmann Condensation |

Table 2: Common Palladium and Copper Catalytic Systems for C-N Bond Formation This table highlights typical catalytic systems that can be adapted for the synthesis of substituted aminopyridines.

While not directly applicable to the N-methylation step, ruthenium catalysis is a powerful tool for the arylation of sp3 C-H bonds. This type of reaction could be relevant in further functionalization of the methyl group in this compound or related structures. However, there are currently no specific reports in the surveyed literature detailing the use of ruthenium catalysis for the sp3 arylation of this particular compound.

Microwave-Assisted Synthesis for Enhanced Yields

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions and improving yields. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes. This method has been successfully applied to the synthesis of various heterocyclic compounds, including aminopyrimidines and imidazo[1,5-a]pyridines. mdpi.comnih.gov For the synthesis of this compound, microwave-assisted N-methylation could offer a more efficient and rapid alternative to conventional heating methods. For instance, microwave-assisted SN2-type reactions have been used for the quaternization of pyridinium (B92312) salts at elevated temperatures and in short reaction times. mdpi.com

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |

| Heterocycle Synthesis | Hours | Minutes |

| N-Alkylation | Hours | Minutes |

Table 3: Comparison of Reaction Times for Conventional and Microwave-Assisted Synthesis This table provides a general comparison of the significant reduction in reaction times achievable with microwave technology.

Control of Regioselectivity in Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyridine rings. The inherent electronic properties of the pyridine nucleus, with its electron-deficient character, predispose it to attack by nucleophiles, particularly at the C-2 and C-4 positions. uoanbar.edu.iqquimicaorganica.orgvaia.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate through resonance, a stabilization not possible when attack occurs at the C-3 position. stackexchange.com However, when the pyridine ring is substituted with multiple groups, as in the precursors to this compound, the question of which position will react becomes more complex. Controlling this regioselectivity is crucial for efficient synthesis.

Directing Group Utilization

The outcome of nucleophilic substitution on polysubstituted pyridines can be effectively governed by the strategic placement of directing groups. These groups, through their electronic and steric properties, can favor nucleophilic attack at a specific position. In systems analogous to those used to form this compound, such as dichloropyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. wuxibiology.com

For instance, while 2,4-dichloropyrimidines typically undergo substitution at the C-4 position, the presence of an electron-donating group (EDG) at the C-6 position can reverse this selectivity, favoring attack at the C-2 position. wuxibiology.com The N-methylamino group (-NHMe), an EDG, can act as such a directing group. Quantum mechanical analysis suggests that EDGs like -NHMe or -OMe at the C-6 position alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 position more electrophilic and thus more susceptible to nucleophilic attack. wuxibiology.com This principle is directly applicable to the synthesis of pyridine derivatives, where an appropriately placed amino or methoxy (B1213986) group can be used to direct a nucleophile to the desired location, overriding the general reactivity patterns.

Electronic Effects on Reactivity

The reactivity of the pyridine ring toward nucleophiles is fundamentally dictated by electronic effects. The nitrogen atom acts as a strong electron-withdrawing group via the inductive effect (-I effect), reducing the electron density at all ring carbons, but most significantly at the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iq This deactivation makes the pyridine ring more susceptible to nucleophilic attack than benzene. uoanbar.edu.iq

The presence of additional substituents further modulates this reactivity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles.

In the context of a molecule like this compound, the chlorine atom at C-3 and the N-methylamino group at C-2 exert competing electronic influences. The chlorine is an EWG through its inductive effect, while the amino group is an EDG through resonance. The interplay of these effects, combined with the position of other groups on a precursor molecule, determines the ultimate site of any subsequent substitution reactions. Studies on substituted pyridinophanes have shown that modifying substituents at the 4-position provides a direct handle to regulate the electronic properties and subsequent reactivity of the entire system. nih.govnih.gov

Table 1: Influence of Substituents on Pyridine Reactivity in SNAr Reactions

| Substituent Position | Substituent Type | Effect on Ring | Reactivity towards Nucleophiles | Regioselectivity |

|---|---|---|---|---|

| C2, C4, or C6 | Electron-Withdrawing (e.g., -NO₂) | Strong deactivation | Increased | Favors attack at positions ortho/para to the EWG |

| C2, C4, or C6 | Electron-Donating (e.g., -NH₂, -OR) | Activation | Decreased | Can alter regioselectivity, directing attack to other positions wuxibiology.com |

| C3 or C5 | Electron-Withdrawing (e.g., -Cl) | Deactivation | Increased | Reinforces preference for C2/C4/C6 attack |

| C3 or C5 | Electron-Donating (e.g., -CH₃) | Activation | Decreased | Minimal impact on directing nucleophilic attack |

Novel Synthetic Strategies for this compound Analogs

The development of new synthetic methods is crucial for producing diverse libraries of pyridine-containing compounds for various research applications. Modern strategies focus on improving efficiency, modularity, and the ability to generate structural complexity.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) has emerged as a powerful technique for the combinatorial assembly of heterocyclic libraries, including substituted pyridines. researchgate.net This methodology involves attaching a starting material to a solid support (like a polymer resin) and carrying out a sequence of reactions. A key advantage of SPS is the simplification of purification; intermediates are isolated by simple filtration and washing, which is ideal for creating large numbers of analogs in parallel. acs.org

Several solid-phase approaches to pyridine synthesis have been described. One such method involves immobilizing a keto ester on a resin, which then undergoes a Knoevenagel condensation with an aldehyde. The resulting intermediate can then react with an α-oxo enamine in a Hantzsch-type condensation to generate a dihydropyridine, which is subsequently oxidized to the desired pyridine product, still attached to the solid support. researchgate.net This modular approach allows for the introduction of diversity at multiple points in the synthesis. Recent developments have utilized polymer-supported amino acids as starting materials, which, through a sequence of reactions including C-arylation and condensation, can yield tetrasubstituted pyridines under mild conditions. acs.org

Exploration of Alternative Precursors

Beyond traditional starting materials, research into alternative precursors opens new avenues for synthesizing pyridine analogs. The goal is often to find more efficient, safer, or more versatile starting points. For instance, a common precursor for 2-chloro-3-aminopyridine derivatives is 2-hydroxy-3-cyanopyridine, which can be chlorinated with agents like phosphorus oxychloride. googleapis.comgoogle.com

Novel, modular syntheses are continually being developed. One innovative cascade reaction uses α,β-unsaturated ketoxime O-pentafluorobenzoates as precursors. nih.gov These compounds undergo a copper-catalyzed cross-coupling with alkenylboronic acids to form a 3-azatriene intermediate. This intermediate then proceeds through an electrocyclization and subsequent air oxidation to furnish highly substituted pyridines. This method is notable for its mild conditions and high tolerance of various functional groups, allowing for the construction of complex pyridine cores from readily available starting materials. nih.gov Another strategy employs rongalite as a C1 source to assemble a pyridine ring via the oxidative coupling of β-enamine carbonyl compounds, offering a facile route to 2,3,5,6-tetrasubstituted pyridines. mdpi.com Such methods provide powerful tools for creating novel analogs of this compound by varying the initial building blocks.

Reactivity and Chemical Transformations

Nucleophilic Reactivity of the Chloro Group

The chlorine atom at the C3 position of 3-chloro-N-methylpyridin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr). However, unlike activated aryl halides, the substitution of a halogen on a pyridine (B92270) ring can be challenging. The reactivity is enhanced in N-methylpyridinium ions, although the typical leaving group order (F > Cl > Br > I) is not always observed, indicating a complex reaction mechanism that can involve rate-determining deprotonation of an addition intermediate. nih.govresearchgate.net For SNAr to proceed, the reaction generally requires either harsh conditions or the presence of strong electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate formed during the addition-elimination mechanism. sigmaaldrich.com In the case of 3-chloro-2-aminopyridine derivatives, the chlorine atom can be displaced by various nucleophiles, such as amines and thiols, typically under catalyzed or high-temperature conditions. nih.govrsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). rsc.org The reaction is further complicated by the fact that many electrophilic reagents are acidic and can protonate the basic ring nitrogen, leading to even greater deactivation.

In this compound, the outcome of EAS is controlled by the competing directing effects of the substituents. The N-methylamino group at C2 is a strongly activating, ortho, para-directing group. The chloro group at C3 is deactivating but also ortho, para-directing. The ring nitrogen itself strongly deactivates the alpha (C2, C6) and gamma (C4) positions.

Considering these factors:

The activating N-methylamino group directs electrophiles to the C3 (occupied) and C5 positions.

The deactivating chloro group directs to the C2 (occupied) and C4 positions.

The deactivating ring nitrogen disfavors substitution at C2, C4, and C6.

The most likely position for electrophilic attack is the C5 position, which is para to the strongly activating N-methylamino group and is not significantly deactivated by the ring nitrogen. Nitration of 2-aminopyridine (B139424), for instance, yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, demonstrating that substitution can occur at both the C3 and C5 positions. sapub.org For the title compound, substitution at C5 would be the predicted major outcome.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond at the C3 position by coupling the chloro-substituted pyridine with a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgbeilstein-journals.orggoogle.com This transformation is crucial for synthesizing N3-substituted 2,3-diaminopyridine (B105623) derivatives, which are important scaffolds in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C3 position and a terminal alkyne. nih.govsapub.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. google.comyoutube.com It is a reliable method for introducing alkynyl moieties, which are valuable for extending conjugation and creating rigid molecular structures. rsc.org

Suzuki-Miyaura Coupling: The Suzuki reaction couples the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. libretexts.orgacs.org This reaction is exceptionally versatile for creating biaryl and heteroaryl-aryl linkages. While aryl chlorides can be challenging substrates, appropriate ligand and base selection enables efficient coupling. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comlibretexts.org This reaction, catalyzed by palladium, provides a direct method for the vinylation of the pyridine ring at the C3 position. Both intermolecular and intramolecular versions of the Heck reaction are highly valuable in synthesis. snnu.edu.cn

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Structure |

|---|---|---|---|---|

| Buchwald-Hartwig | Primary/Secondary Amine (R¹R²NH) | Pd(OAc)₂ / BINAP or Xantphos | Cs₂CO₃, K₂CO₃, or NaOᵗBu | C3-Aminated Pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | C3-Alkynylated Pyridine |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | C3-Arylated/Alkylated Pyridine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | C3-Alkenylated Pyridine |

Amination and Alkylation Reactions

The functional groups of this compound allow for further amination and alkylation reactions.

Amination: As discussed in the context of cross-coupling, the chlorine at C3 can be substituted by an amino group via reactions like the Buchwald-Hartwig amination to produce N3-substituted 2,3-diaminopyridines. masterorganicchemistry.com Direct nucleophilic substitution with ammonia (B1221849) is also possible but often requires harsh conditions, such as high temperature and pressure in the presence of a copper catalyst. masterorganicchemistry.com

Alkylation: The secondary N-methylamino group at the C2 position possesses a lone pair of electrons and is nucleophilic. msu.edursc.org It can undergo further alkylation with alkyl halides or other electrophiles to form a tertiary amine. This reaction typically proceeds via an SN2 mechanism. However, care must be taken as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. acs.org The reactivity of the amine can be modulated by steric hindrance and the electronic nature of the alkylating agent. msu.edu

Cyclization Reactions and Heterocyclic Formation

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in medicinal chemistry. bio-conferences.org

The classic method for forming the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. nih.gov The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration. Variations of this approach use other bifunctional electrophiles. For instance, reacting 2-aminopyridines with ethyl bromopyruvate can yield key intermediates for potent inhibitors. nih.gov

Modern methods have expanded the scope of this transformation, allowing for catalyst-free condensations or the use of multicomponent reactions involving 2-aminopyridines, aldehydes, and other reagents to construct the fused imidazole (B134444) ring with high efficiency. nih.govnih.gov The presence of the chloro and N-methyl substituents on the starting material allows for the synthesis of specifically functionalized imidazo[1,2-a]pyridine derivatives that can be further elaborated.

Derivatization for Complex Molecule Synthesis

The diverse reactivity of this compound makes it an important building block for the synthesis of complex molecules, especially in the field of drug discovery. bio-conferences.org The 2-aminopyridine motif is a key structural feature in numerous biologically active compounds, including kinase inhibitors. organic-chemistry.orgnih.gov

Derivatization can occur at multiple sites:

At the C3-Chloro Position: Cross-coupling reactions (Suzuki, Sonogashira, etc.) are used to introduce aryl, heteroaryl, or alkynyl groups, which are common in kinase inhibitors for occupying specific binding pockets. wikipedia.orgorganic-chemistry.org

At the N-Methylamino Group: This group can be further alkylated to modulate properties like solubility and permeability, or it can participate in cyclization reactions to form fused ring systems. nih.govnih.gov

Through Cyclization: The entire 2-aminopyridine scaffold can be used to construct fused heterocycles like imidazo[1,2-a]pyridines, which serve as the core for many pharmaceutical agents.

For example, related 2-chloro-3-aminopyridine derivatives are used as intermediates in the synthesis of antiulcer drugs and inhibitors of leukotriene biosynthesis. google.com The ability to selectively functionalize the molecule through the reactions described above allows chemists to systematically explore structure-activity relationships and optimize compounds for desired biological targets.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of signals reveal the electronic environment, neighboring protons, and the number of protons, respectively. For the parent compound, 3-Amino-2-chloropyridine , the aromatic region of the spectrum is of key interest.

The pyridine (B92270) ring contains three distinct protons. Based on the electronic effects of the chloro and amino substituents, the following assignments can be made for the protons on the pyridine ring of 3-Amino-2-chloropyridine:

H-6 : This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded, appearing furthest downfield.

H-4 : This proton is situated between the other two ring protons.

H-5 : This proton is typically found at the most upfield position among the ring protons.

The amino group (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For 3-chloro-N-methylpyridin-2-amine , the introduction of a methyl group on the nitrogen atom (the N-methyl group) would introduce a new signal, typically a singlet or a doublet depending on its interaction with the N-H proton. The N-H proton itself would appear as a quartet if coupled to the methyl group, or a broad singlet. The signals for the pyridine ring protons would experience slight shifts due to the electronic influence of the N-methyl group compared to the parent primary amine.

Table 1: Predicted ¹H NMR Data for the Pyridine Ring of this compound This table is predictive and based on analysis of related structures.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~ 7.5 | Doublet of doublets (dd) |

| H-5 | ~ 6.7 | Doublet of doublets (dd) |

| H-6 | ~ 8.0 | Doublet of doublets (dd) |

| N-CH₃ | ~ 3.0 | Singlet/Doublet |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In pyridine derivatives, carbons closer to the electronegative nitrogen atom are typically found further downfield. nih.gov For 3-Amino-2-chloropyridine , five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring.

The introduction of an N-methyl group to form This compound would add a sixth signal in the aliphatic region of the spectrum (typically 25-35 ppm) corresponding to the methyl carbon. The electronic-donating nature of the methyl group would also cause slight upfield or downfield shifts for the ring carbons compared to the parent amine. The carbon atom attached to the nitrogen (C-2) and the carbon bearing the chlorine (C-3) are expected to show the most significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analysis of related structures.

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~ 155 |

| C-3 | ~ 118 |

| C-4 | ~ 138 |

| C-5 | ~ 117 |

| C-6 | ~ 145 |

While specific 2D NMR data is not available, these techniques would be crucial for unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively link the ¹H signals for H-4, H-5, H-6, and the N-methyl protons to their corresponding carbon signals (C-4, C-5, C-6, and N-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the N-methyl protons would show a correlation to the C-2 carbon, confirming the N-methylation site. The H-4 proton would show correlations to C-2, C-3, C-5, and C-6, helping to piece together the connectivity of the entire pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 3-Amino-2-chloropyridine from the NIST database shows characteristic absorption bands. nist.gov

For This compound , the spectrum would be similar but with key differences. The N-H stretching vibrations for a secondary amine would appear as a single, sharp band around 3300-3500 cm⁻¹, unlike the two bands seen for the primary amine in the parent compound. The presence of the methyl group would introduce C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound This table is predictive and based on analysis of related structures like 3-Amino-2-chloropyridine. nist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | N-Methyl | 2850 - 2960 |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

Mass Spectrometry (MS) for Molecular Weight Validation and Impurity Detection

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. The molecular formula for this compound is C₆H₇ClN₂, giving it a molecular weight of approximately 142.59 g/mol . sigmaaldrich.com

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 142. A characteristic isotopic pattern for chlorine would also be observed, with a second peak [M+2]⁺ at m/z 144 that is about one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) or a chlorine atom (M-35). The mass spectrum for the parent compound, 3-Amino-2-chloropyridine, shows a molecular ion at m/z 128 and the corresponding M+2 peak at m/z 130. nist.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z Value | Interpretation |

|---|---|---|

| [M]⁺ | 142 | Molecular Ion |

| [M+2]⁺ | 144 | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | 127 | Loss of the N-methyl group |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. Pyridine and its derivatives are known to absorb in the UV region. The spectrum is characterized by π → π* and n → π* transitions. For This compound , the pyridine ring constitutes the primary chromophore. The amino and chloro substituents would act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λ_max) compared to unsubstituted pyridine. The specific λ_max values would be sensitive to the solvent used for the analysis. While specific data is not available, absorption maxima would be expected in the 250-300 nm range.

X-ray Diffraction Studies

Following a comprehensive search of available scientific literature and chemical databases, no specific single-crystal X-ray diffraction data for the compound this compound has been found. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and specific intermolecular and intramolecular interactions, cannot be provided at this time.

Single-Crystal X-Ray Diffraction for Solid-State Structure

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides fundamental information about the compound's crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). However, published crystallographic data for this compound is not available.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of bonding characteristics, such as hydrogen and halogen bonds, relies on the atomic coordinates derived from single-crystal X-ray diffraction studies. These non-covalent interactions are crucial in understanding the supramolecular chemistry and packing of molecules within the crystal lattice. In the absence of a determined crystal structure for this compound, a specific discussion of its intermolecular and intramolecular forces remains speculative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties with reasonable computational cost. This section details the theoretical investigation of 3-chloro-N-methylpyridin-2-amine using various DFT-based analyses.

The introduction of the N-methyl group gives rise to conformational isomers depending on the orientation of the methyl group relative to the pyridine (B92270) ring. These conformers are expected to have small energy differences. nih.gov The bond lengths and angles of the pyridine ring are anticipated to be similar to those observed in related crystal structures, such as that of 2-amino-5-chloropyridine. nih.gov The C-Cl bond length is a critical parameter, and in related halogenated pyridines, these lengths have been computationally and experimentally determined. mdpi.com Similarly, the C-N bond length of the amino group indicates the degree of conjugation with the aromatic ring. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (based on related structures)

| Parameter | Predicted Value (Å or °) | Basis of Prediction |

| C-Cl Bond Length | ~1.74 | Based on substituted chloropyridines |

| C-N (amino) Bond Length | ~1.37 | Based on substituted aminopyridines mdpi.com |

| C-N-C (methylamino) Angle | ~120 | Expected sp2 hybridization |

| Pyridine Ring C-C Bond Lengths | 1.38 - 1.40 | Typical for aromatic rings |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 | Typical for pyridine |

Note: These values are estimations based on computational and experimental data from analogous compounds and are intended to provide a qualitative understanding of the molecular geometry.

Fukui functions are essential tools in DFT for predicting the reactivity of different sites within a molecule. wikipedia.orgresearchgate.net They indicate the change in electron density at a specific point when the total number of electrons in the system changes, thus identifying sites susceptible to electrophilic, nucleophilic, or radical attack. faccts.de

For this compound, the electronic nature of the substituents is expected to govern the reactivity. The chlorine atom at position 3 is an electron-withdrawing group, which will decrease the electron density in the pyridine ring, particularly at the ortho and para positions relative to it. Conversely, the N-methylamino group at position 2 is a strong electron-donating group, which increases the electron density on the ring. The interplay of these opposing electronic effects will determine the most reactive sites.

The Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyridine ring that are most electron-deficient, potentially the carbons bearing the chloro substituent or those ortho and para to it. The Fukui function for electrophilic attack (f-) would be highest on the atoms with the greatest electron density, which would include the nitrogen of the amino group and potentially certain carbon atoms of the pyridine ring that are activated by the amino group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. nih.gov

Table 2: Predicted Qualitative Frontier Molecular Orbital Characteristics

| Molecular Orbital | Expected Energy Level | Primary Atomic Contributions |

| HOMO | Relatively High | N-methylamino group, Pyridine Ring |

| LUMO | Relatively Low | Pyridine Ring, Chlorine Atom |

| HOMO-LUMO Gap | Moderate | Influenced by both donating and withdrawing groups |

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the distribution of electronic charge among the atoms in a molecule. uni-muenchen.dewikipedia.org This information is vital for understanding a molecule's polarity, reactivity, and intermolecular interactions.

For this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges. The NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the amino nitrogen into the pyridine ring, a characteristic feature of aminopyridines. acs.org This delocalization contributes to the stability of the molecule. The analysis would also quantify the polarization of the C-Cl bond and the charge distribution within the pyridine ring, which is influenced by both the chloro and N-methylamino substituents.

Table 3: Predicted Qualitative Mulliken and NBO Charge Distribution

| Atom/Group | Predicted Partial Charge | Rationale |

| Chlorine | Negative | High electronegativity |

| Amino Nitrogen | Negative | High electronegativity, partially offset by electron donation |

| Pyridine Nitrogen | Negative | High electronegativity |

| Carbon attached to Chlorine | Positive | Polarization of C-Cl bond |

| Carbon attached to Amino Group | Positive | Polarization of C-N bond |

| Methyl Group Hydrogens | Positive | Lower electronegativity than carbon |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a deeper understanding of the molecular structure and bonding can be achieved. researchgate.netiiste.org

For this compound, the vibrational spectrum will be characterized by several key features. The N-H stretching vibration of the amino group is expected to appear in the range of 3300-3500 cm⁻¹. The C-Cl stretching vibration will likely be observed in the lower frequency region, typically around 600-800 cm⁻¹. The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations. The presence of the methyl group will introduce C-H stretching and bending modes.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| N-H Stretch | 3300 - 3500 | Data from related aminopyridines |

| Aromatic C-H Stretch | 3000 - 3100 | Typical for aromatic compounds |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Typical for methyl groups |

| C=C and C=N Ring Stretching | 1400 - 1600 | Characteristic of pyridine ring researchgate.net |

| C-N Stretch | 1250 - 1350 | Data from related aminopyridines researchgate.net |

| C-Cl Stretch | 600 - 800 | Typical for chloroarenes |

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyridine ring. The presence of the electron-donating N-methylamino group and the electron-withdrawing chlorine atom will likely cause a shift in the absorption maxima compared to unsubstituted pyridine. The electron-donating group tends to cause a bathochromic (red) shift, while the effect of the halogen can be more complex. TD-DFT calculations would provide specific wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method allows researchers to observe the dynamic behavior of a compound, providing a deeper understanding of its conformational flexibility, interaction with solvents, and potential binding modes with biological targets.

As of the latest literature review, specific molecular dynamics simulation studies focused solely on this compound have not been extensively reported. However, the methodology of MD simulations provides a robust framework for how such an investigation could be conducted. A typical MD simulation for this compound would involve the following steps:

System Setup: An initial 3D structure of this compound would be generated and placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to define the potential energy of the system. The force field is a set of parameters that describe the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions between atoms.

Simulation Run: The simulation would be run for a specific duration (from nanoseconds to microseconds), numerically solving Newton's equations of motion for the system. This generates a trajectory that describes how the positions and velocities of the atoms in the molecule change over time.

Analysis: The resulting trajectory would be analyzed to extract information about the molecule's conformational landscape, hydrogen bonding patterns, and solvent interactions.

Such simulations could reveal, for instance, the preferred rotational states around the C-N bond connecting the methylamino group to the pyridine ring and how the chlorine atom influences the local electronic environment and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A comprehensive search of scientific literature indicates a lack of specific QSAR models developed for a series of compounds centered on the this compound scaffold. Developing a QSAR model for this class of compounds would be a valuable research endeavor to predict their potential biological activities. The general workflow for creating such a model would be:

Dataset Collection: A dataset of structurally related aminopyridine derivatives with experimentally determined biological activity (e.g., enzyme inhibition, receptor binding affinity) would be required.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. The model could highlight which structural features, such as the position and nature of substituents on the pyridine ring, are critical for the desired biological effect.

Applications in Medicinal Chemistry and Biological Research

Role as Synthetic Intermediates in Pharmaceutical Development

The chloropyridine amine framework is a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The reactivity of the chloro and amino functional groups makes these compounds ideal starting materials or intermediates for constructing more complex molecular architectures.

Derivatives and isomers of 3-chloro-N-methylpyridin-2-amine serve as crucial synthetic intermediates. For instance, the related compound 3-amino-2-chloro-4-methylpyridine, also known as CAPIC, is a key intermediate in the production of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor clinically used for the treatment of HIV-1 infections. google.com Similarly, 3-chloro-4-methylpyridin-2-amine (B1588764) is recognized as an important intermediate for synthesizing various pharmaceuticals, with potential applications in developing drugs for neurological and inflammatory conditions. The broader class of chloromethylpyridines are key raw materials in the pharmaceutical industry, valued for their ability to participate in diverse chemical reactions to build complex drug structures. pipzine-chem.com

The versatility of this scaffold is further demonstrated by its use in agrochemicals. The compound 3-chloropyridin-2-amine, the parent amine of the titular compound, is an intermediate in the synthesis of the insecticide chlorantraniliprole. nih.govnih.gov Another isomer, 3-amino-6-chloro-2-methylpyridine, is also utilized as a building block in the development of crop protection products. chemimpex.com This highlights the broad utility of the chloropyridinamine core in creating biologically active molecules across different industries. While specific examples for this compound are less documented, its structural similarity to these vital intermediates underscores its potential as a valuable building block for future pharmaceutical and agrochemical development.

| Compound Name | Application Area | End Product/Target Disease | Reference |

|---|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine (CAPIC) | Pharmaceutical | Nevirapine (HIV-1 Treatment) | google.com |

| 3-Chloro-4-methylpyridin-2-amine | Pharmaceutical | Drugs for Neurological/Inflammatory Diseases | |

| 3-Chloropyridin-2-amine | Agrochemical | Chlorantraniliprole (Insecticide) | nih.govnih.gov |

| 3-Amino-6-chloro-2-methylpyridine | Pharmaceutical, Agrochemical | Neurological Disorder Drugs, Crop Protection | chemimpex.com |

Precursors to Kinase Inhibitors and Other Therapeutic Agents

The pyridine (B92270) nucleus is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The structural motif of this compound is found within more complex molecules designed to target specific protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

An isomeric compound, 4-chloro-N-methylpyridine-2-carboxamide, serves as a key intermediate for Sorafenib, a multi-kinase inhibitor used to treat various cancers. google.com This demonstrates the value of the N-methylpicolinamide structure in constructing potent therapeutic agents. Furthermore, extensive research has led to the discovery of novel irreversible epidermal growth factor receptor (EGFR) mutant kinase inhibitors based on a pyrazolopyrimidine core. nih.gov One such potent inhibitor features a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group, highlighting the importance of the chloropyridine moiety in achieving high affinity and selectivity. nih.gov The compound 3-Chloro-4-methylpyridin-2-amine has also been specifically investigated as a potential scaffold for kinase inhibitors.

The development of analogs of the kinase inhibitor Imatinib also relies on phenylamino-pyrimidine precursors, underscoring the significance of amine-substituted heterocyclic rings in this therapeutic class. mdpi.com These examples collectively build a strong case for this compound as a valuable precursor for the rational design and synthesis of next-generation kinase inhibitors and other targeted therapeutic agents.

Investigation of Cytotoxic Activity

The cytotoxic potential of molecules containing the chloropyridine scaffold is an active area of research, particularly in the search for new anticancer agents. Cytotoxicity refers to the ability of a compound to be toxic to cells, a desirable trait when targeting rapidly proliferating cancer cells.

Research into a series of synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed their potential as anticancer agents. nih.gov These compounds, which incorporate a related structural feature, were found to reduce the growth of several hematological cancer cell lines. nih.gov Their mechanism is thought to involve the induction of apoptosis (programmed cell death), a key goal of many cancer therapies. nih.gov Separately, novel thallium(III) complexes incorporating pyridine-dicarboxylate derivatives as ligands have been synthesized and evaluated for their anticancer properties. nih.gov These complexes exhibited selective and potent cytotoxic effects against A375 cancer cells, inducing apoptosis through a mitochondria-mediated pathway. nih.gov While these are metal complexes, they illustrate that the pyridine framework can be a key component of molecules with significant cytotoxic activity.

| Compound Class | Cell Lines/Model | Observed Effect | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines (Myeloma, Leukemia) | Reduced cell growth, induced apoptosis | nih.gov |

| Thallium(III) complexes with pyridine-dicarboxylate ligands | A375 cancer cells | Selective and potent cytotoxicity, induced apoptosis | nih.gov |

Antimicrobial and Anticancer Research

The search for new antimicrobial and anticancer agents is a critical endeavor in medicinal chemistry, and pyridine derivatives are frequently investigated for these properties. The inclusion of a chlorine atom can often enhance the biological activity of a compound.

The chloropyridine scaffold is integral to compounds with demonstrated antimicrobial efficacy. For example, a large number of 3-chloro monocyclic β-lactams (azetidinones) possess powerful antibacterial activity. mdpi.com In another study, new Schiff bases derived from 2-amino-4-chloropyridine (B16104) were synthesized and evaluated for their in-vitro antimicrobial effects, with several compounds showing significant activity against tested microorganisms. researchgate.net The broader class of 3-chloro-2-methylpyridine (B1302946) derivatives is used in the synthesis of compounds with antibacterial activity, which function by fitting into specific targets in bacteria and interfering with their physiological processes. pipzine-chem.com

In the realm of anticancer research, the focus often overlaps with cytotoxic studies. As mentioned previously, piperidine-based compounds containing a 3-chloro-3-methyl substitution have been synthesized and assessed as potential anticancer agents against various cancer cell lines. nih.gov Additionally, the isomer 5-chloro-2-methylpyridin-3-amine (B1288326) is being explored for its potential antimicrobial and anticancer properties, serving as a building block for other bioactive molecules. This body of research indicates that the this compound structure is a promising starting point for the development of novel antimicrobial and anticancer therapeutics.

Ligand Design for Catalytic Systems

In addition to its role in medicinal chemistry, the this compound structure possesses features that make it an attractive candidate for ligand design in catalysis. The nitrogen atom within the pyridine ring has a lone pair of electrons that can coordinate with metal ions to form stable metal complexes. pipzine-chem.com

These complexes have potential applications in various fields, including materials science and catalysis, where they can act as catalysts to facilitate and control chemical reactions. The presence of the N-methylamino group provides an additional coordination site, allowing the molecule to potentially act as a bidentate ligand, binding to a metal center through both the pyridine and the amino nitrogens. This chelation effect can lead to more stable and catalytically active complexes. While specific catalytic applications of this compound are not yet widely reported, the fundamental chemical properties of the scaffold suggest a promising avenue for future research in the development of novel catalytic systems. pipzine-chem.com

Applications in Materials Science and Agrochemicals

Development of Novel Materials with Specific Electronic Properties

Substituted pyridines are foundational to the creation of advanced organic materials with tailored electronic properties. numberanalytics.com The pyridine (B92270) framework, being electron-deficient, is a key component in organic semiconductor materials. acs.orggoogle.com The introduction of specific substituents, such as chlorine and methylamine (B109427) groups, significantly modifies the electronic landscape of the molecule. nih.gov These modifications are crucial for designing materials used in organic light-emitting devices (OLEDs) and organic solar cells. google.com

The chlorine atom acts as an electron-withdrawing group, influencing the molecule's ionization potential, while the amine group can participate in hydrogen bonding, which affects molecular aggregation and film morphology. rsc.orgmdpi.com This interplay of effects allows for the fine-tuning of material properties. Research into related halogenated aminopyridines shows their potential as intermediates in the development of functional organic materials. mdpi.com For instance, pyridine derivatives are used to synthesize conducting polymers and luminescent materials. numberanalytics.com Although direct research on 3-chloro-N-methylpyridin-2-amine for these applications is nascent, its structural motifs are consistent with those used in creating high-performance organic electronic materials.

Table 1: Potential Applications of Pyridine Derivatives in Materials Science

| Material Type | Application Area | Role of Pyridine Derivative |

|---|---|---|

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Electron transport layer, host material, modifying electronic properties. google.comrsc.org |

| Conducting Polymers | Antistatic coatings, sensors, flexible electronics | Monomer unit for polymerization, enhancing conductivity. numberanalytics.com |

Intermediates in Agrochemical Formulations (Pesticides, Herbicides)

The most significant application of this compound and its close relatives is as a key intermediate in the synthesis of modern agrochemicals. Chlorinated pyridine structures are integral to a class of high-efficacy, low-toxicity pesticides. acs.org

A structurally similar compound, 3-chloropyridin-2-amine, is a known by-product in the synthesis of the insecticide chlorantraniliprole. nih.gov This highlights the industrial relevance of the 3-chloro-2-aminopyridine scaffold in producing complex pesticidal molecules. The N-methylation to form the title compound is a common synthetic step to create derivatives with specific biological activities. These pyridine-based intermediates are crucial for constructing the core of various insecticides and herbicides. acs.org The functional groups on the pyridine ring allow for precise chemical modifications, leading to final products with high target specificity and improved environmental profiles.

Table 2: Agrochemicals Synthesized from Chlorinated Pyridine Intermediates

| Intermediate Class | Example Agrochemical | Type |

|---|---|---|

| 3-Chloropyridin-2-amine derivatives | Chlorantraniliprole | Insecticide |

| Chlorinated Methylpyridines | Imidacloprid, Acetamiprid | Insecticide |

Use in Dyes and Pigments

Aromatic amines are a cornerstone of the dye industry, serving as precursors to vibrant and stable colorants, particularly azo dyes. unb.canih.gov The synthesis of azo dyes involves a two-step process: the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an electron-rich partner like a phenol (B47542) or another amine. psiberg.comyoutube.comcuhk.edu.hk

The this compound molecule contains a reactive aromatic amine group (the N-methylpyridin-2-amine moiety), making it a suitable candidate for the first step of this process, known as diazotization. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide spectrum of colors, including yellows, reds, and oranges. unb.ca The presence of the chloro- and methyl- groups on the pyridine ring would modulate the electronic properties of the resulting chromophore, thereby influencing the final color and its fastness properties. While specific dyes based on this exact intermediate are not widely documented, the fundamental chemistry of its functional groups strongly suggests its potential in the synthesis of novel azo dyes and pigments. nih.govpsiberg.com

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The development of novel and efficient synthetic routes to 3-chloro-N-methylpyridin-2-amine and its analogs is paramount for enabling broader research and application. Future efforts could focus on several key areas:

Late-Stage Functionalization: Exploring late-stage C-H functionalization of the pyridine (B92270) ring would allow for the rapid diversification of the core structure. This could involve developing selective catalytic methods to introduce various substituents at the C-4, C-5, and C-6 positions, providing access to a wide array of derivatives for biological screening.

Flow Chemistry Approaches: The implementation of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. This would be particularly beneficial for reactions involving hazardous reagents or intermediates.

Deeper Mechanistic Investigations of Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to nucleophilic displacement. Detailed kinetic and computational studies of SNAr reactions with various nucleophiles would provide valuable insights into the reactivity and regioselectivity of this scaffold. nih.govyoutube.comwikipedia.org Such studies could elucidate the role of the N-methyl group and the pyridine nitrogen in activating the ring for substitution. nih.govyoutube.comwikipedia.org The classic SNAr mechanism proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, are also possible and may be influenced by the nature of the nucleophile and substituents on the aromatic ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent also serves as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.org Mechanistic studies of these reactions would help in defining the optimal catalyst systems and reaction conditions for the efficient synthesis of complex derivatives.

Photoredox Catalysis: The application of photoredox catalysis for the functionalization of this compound is a promising and largely unexplored avenue. This could enable novel transformations that are not accessible through traditional thermal methods.

Expanded Biological Screening and Target Identification

The structural features of this compound suggest its potential as a privileged scaffold in drug discovery. A systematic and expanded biological screening of its derivatives is a critical future direction.

Antitubercular Activity: Building upon the discovery of pyridine-2-methylamine derivatives as inhibitors of the essential mycobacterial membrane protein MmpL3, a focused library of this compound analogs should be synthesized and evaluated against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies could guide the optimization of lead compounds with improved potency and pharmacokinetic properties. nih.gov

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Screening a diverse library of this compound derivatives against a panel of kinases could lead to the identification of novel anticancer agents.

Central Nervous System (CNS) Activity: Substituted aminopyridines have shown a range of CNS activities, including anticonvulsant effects. nih.gov The pharmacological evaluation of this compound derivatives for their potential to modulate CNS targets is a worthwhile endeavor. nih.gov

Other Therapeutic Areas: The broad chemical space accessible from this scaffold warrants its evaluation in other therapeutic areas, such as anti-inflammatory, antiviral, and antiparasitic drug discovery. researchgate.netnih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Predictive Modeling: Machine learning models can be trained on existing data to predict various properties of novel derivatives, such as their biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govmedium.comkjpp.net This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.govmedium.comkjpp.net

De Novo Design: Generative AI models can be employed to design novel molecules based on the this compound core with optimized properties for a specific biological target. nih.govnih.gov These models can explore vast chemical spaces to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches. nih.govnih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. rsc.org This could streamline the synthesis of complex derivatives of this compound, saving time and resources. rsc.org A machine learning-assisted material genome approach has been proposed for the precise design of high-efficiency adsorbents, which could be adapted for designing pyridine-based compounds with specific binding affinities. acs.org

Sustainable Synthesis Approaches

Developing environmentally friendly and cost-effective methods for the synthesis of this compound is crucial for its potential large-scale production. Future research should focus on green chemistry principles. rasayanjournal.co.innih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Exploring microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more efficient processes. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the substituted pyridine ring would significantly improve atom economy and reduce waste generation. rasayanjournal.co.inbenthamscience.com This approach simplifies synthetic procedures and is considered an environmentally benign methodology. researchgate.netnih.govnih.govresearchgate.net

Use of Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.inbenthamscience.com Biocatalysis, using enzymes for specific transformations, also represents a promising avenue for sustainable synthesis. rsc.org

常见问题

Basic Research Questions

Q. How can the synthesis of 3-chloro-N-methylpyridin-2-amine be optimized to minimize by-product formation?

- Methodology : Adjust reaction stoichiometry (e.g., sodium ethoxide and 3-chloro-2-hydrazinylpyridine ratio) and control dropwise addition of reagents (e.g., diethyl maleate) to reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization (dichloromethane) improves purity .

- Key Parameters : Monitor reaction time (10 minutes reflux) and use glacial acetic acid for neutralization to precipitate target compounds .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Techniques :

- 1H NMR : Assign peaks for NH2 (δ ~5.02 ppm) and pyridine protons (δ 6.62–7.98 ppm) .

- Elemental Analysis : Validate composition (C, H, Cl, N percentages) .

- X-ray Crystallography : Determine molecular geometry, hydrogen bonding (N–H⋯N, Cl⋯Cl interactions), and crystal packing (monoclinic P21/c space group) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Common By-Products : Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (observed during insecticide intermediate synthesis) .

- Identification : Use HPLC or GC-MS for separation, and compare retention times or fragmentation patterns with reference standards.

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the crystal structure of this compound?

- Analysis :

- Hydrogen Bonding : NH2 groups form centrosymmetric cyclic dimers via N–H⋯Npyridine interactions (R factor = 0.059) .

- Halogen Interactions : Cl⋯Cl contacts (3.278 Å) contribute to crystal stability. Compare with analogs (e.g., 2-amino-3,5-dichloropyridinium chloride) to assess substituent effects .

Q. How can contradictions in crystallographic data from different studies be resolved?

- Approach :

- Validate data using multiple refinement protocols (e.g., SHELX vs. PHENIX).

- Cross-check hydrogen placement via neutron diffraction or DFT-calculated positions.

- Assess data-to-parameter ratios (>14:1 recommended) and residual density maps for systematic errors .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Optimize transition states for Cl substitution using Gaussian or ORCA.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., C-4 position) prone to attack .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., SNAr reactions under varying pH).

Q. How do substituents (methyl, chloro) modulate the electronic properties of the pyridine ring?

- Analysis :

- Methyl Group : Enhances electron density via inductive effects, altering pKa of the NH2 group.

- Chloro Substituent : Withdraws electrons, increasing ring electrophilicity. Use Hammett constants (σmeta = 0.37 for Cl) to quantify effects .

- Experimental Validation : UV-Vis spectroscopy to assess charge-transfer transitions or cyclic voltammetry for redox potentials.

Methodological Best Practices

Q. What protocols ensure stable storage and handling of this compound?

- Guidelines :

- Store under inert atmosphere (argon) in amber glass vials at room temperature.